2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker at position 4. The ethyl group connects to a 2,4-difluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
2,4-difluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S2/c19-12-3-1-2-11(8-12)17-23-18-25(24-17)14(10-28-18)6-7-22-29(26,27)16-5-4-13(20)9-15(16)21/h1-5,8-10,22H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZMGUCIRVDQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, starting with the preparation of the thiazole and triazole rings. One efficient method for synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives is through a one-pot catalyst-free procedure at room temperature . This method involves the reaction of dibenzoylacetylene with appropriate triazole derivatives, yielding highly functionalized thiazolo[3,2-b]triazole compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings are known to interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes . This inhibition can lead to the death of bacterial or fungal cells, reduction of inflammation, or inhibition of tumor growth.
Comparison with Similar Compounds
Structural Analogues with Triazolo Heterocycles
3-Fluoro-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Benzenesulfonamide ()
- Core Structure : Triazolo[4,3-b]pyridazine with a methyl group at position 3.
- Substituents : Fluorobenzenesulfonamide linked via a phenyl group at position 5.
- Key Differences : The pyridazine ring (vs. thiazole in the target compound) alters electronic properties. The methyl group on the triazolo ring may reduce steric hindrance compared to the 3-fluorophenyl group in the target .
3-(2-Fluorophenyl)-6-(Phenoxymethyl)-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole ()
- Core Structure : Triazolo[3,4-b][1,3,4]thiadiazole.
- Substituents: 2-Fluorophenyl at position 3 and phenoxymethyl at position 6.
- The 2-fluorophenyl substitution (vs. 3-fluorophenyl in the target) may alter π-π stacking interactions .
F5037-0106 ()
- IUPAC Name : 3-Phenylsulfanyl-N-[2-[3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethyl]Propanamide.
- Core Structure : Triazolo[4,3-b]pyridazine.
- Substituents : Phenylsulfanyl and propanamide groups.
- The GOLD score (82.8) suggests moderate docking affinity compared to optimized inhibitors .
Bioactivity and Pharmacokinetic Comparisons
AZD5153 ()
- Structure : Bivalent triazolo[4,3-b]pyridazine with piperidyl and methoxy groups.
- Bioactivity : High BRD4 inhibition (IC₅₀ < 10 nM) due to bivalent binding, leading to tumor growth suppression in vivo.
- Comparison : The target compound lacks bivalent architecture, which may limit its potency against multi-domain targets. However, its fluorinated sulfonamide could improve blood-brain barrier penetration .
Compound A1 ()
- Structure : Triazole derivative with 2,4-difluorophenyl and hydroxybutanamide groups.
Computational Similarity Analysis ()
Molecular similarity metrics (e.g., Tanimoto and Dice coefficients) quantify structural overlap:
- Tanimoto (MACCS) : High scores (>0.7) between the target and fluorinated triazolo-pyridazines suggest shared pharmacophoric features.
- Dice (Morgan): Lower scores (~0.5) for non-fluorinated analogues highlight the importance of fluorine in electronic and steric properties .
Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide?
- Methodology : A multi-step approach is typically employed:
Thiazole ring formation : React 3-fluorophenyl-substituted precursors with thiourea derivatives under reflux conditions.
Triazole cyclization : Use a one-pot catalyst-free reaction (e.g., cyclocondensation of thiosemicarbazides) to form the triazolo-thiazole core .
Sulfonamide coupling : Introduce the 2,4-difluorobenzenesulfonamide moiety via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Key Characterization : Confirm structure via -NMR (e.g., sulfonamide proton at δ 10.2–10.8 ppm) and LC-MS for purity (>95%) .
Q. How do structural features influence the compound’s reactivity and biological activity?
- Critical Groups :
- Triazolo-thiazole core : Enhances π-π stacking with enzyme active sites (e.g., kinases) .
- 2,4-Difluorophenyl sulfonamide : Increases lipophilicity (logP ~3.2) and hydrogen-bonding capacity (e.g., interaction with ATP-binding pockets) .
- 3-Fluorophenyl substituent : Modulates electron-withdrawing effects, stabilizing the thiazole ring during electrophilic substitutions .
- Impact on Activity : Fluorine atoms improve metabolic stability and membrane permeability, critical for in vitro cytotoxicity assays .
Q. What in vitro assays are suitable for initial biological screening?
- Anticancer Activity :
- Use the Sulforhodamine B (SRB) assay on MCF7 breast cancer cells. Reported IC values range from 12–18 µM, indicating moderate potency .
- Antimicrobial Screening :
- Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) via broth microdilution. Compare MIC values to reference antibiotics (e.g., ciprofloxacin) .
- Anti-inflammatory Potential :
- Measure NF-κB inhibition using luciferase reporter assays. Triazolo-thiazole derivatives show IC values of 20–30 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazolo-thiazole cyclization?
- Variables to Test :
- Solvent : Compare DMSO (polar aprotic) vs. ethanol (protic). DMSO increases cyclization efficiency by 25% due to better solubility of intermediates .
- Temperature : Optimize between 80–100°C; higher temperatures reduce byproduct formation (e.g., uncyclized thiosemicarbazides).
- Catalyst-free vs. metal catalysts : Avoid Cu(I) to prevent sulfur coordination issues, which lower yields by 15–20% .
- Analytical Monitoring : Use TLC (R 0.5 in ethyl acetate/hexane 3:7) and HPLC (retention time ~8.2 min) to track reaction progress .
Q. How do substituent variations on the phenyl ring affect biological activity?
- Case Study :
- 3-Fluorophenyl vs. 3,4-dimethoxyphenyl : The latter increases anti-inflammatory activity (IC 18 µM vs. 25 µM) due to enhanced hydrogen bonding with COX-2 .
- Electron-withdrawing groups (e.g., -NO) : Improve antibacterial potency (MIC 4 µg/mL vs. 8 µg/mL for -OCH) but reduce solubility .
- Design Strategy : Use QSAR models to predict substituent effects on logD and pKa, prioritizing fluorine and methoxy groups for balanced ADME properties .
Q. What strategies address contradictions in biological data across similar analogs?
- Data Discrepancy Example : A derivative showed IC 15 µM in SRB assays but 30 µM in MTT assays.
- Resolution Steps :
Assay Validation : Confirm cell line viability (e.g., check mycoplasma contamination).
Solubility Check : Use DLS to verify compound aggregation (common in DMSO stocks >10 mM).
Target Engagement : Validate via thermal shift assays to confirm direct binding to purported targets (e.g., PI3Kγ) .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be mitigated?
- Approaches :
- Prodrug Design : Introduce ester groups at the sulfonamide nitrogen to enhance oral absorption (hydrolyzed in vivo) .
- Nanoparticle Formulation : Use PLGA-based carriers to improve aqueous solubility (e.g., increase C by 3-fold in rodent models) .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, t ~45 min) and identify CYP3A4-mediated degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
